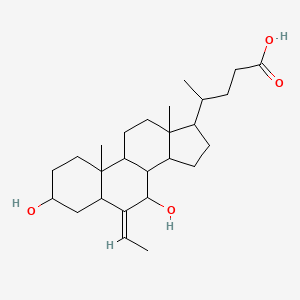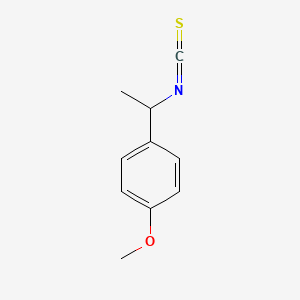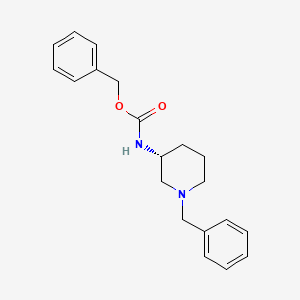
6-Vinyl Chenodeoxycholic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Vinyl Chenodeoxycholic Acid, chemically known as (3α,5β,7α)-6-Ethylidene-3,7-dihydroxycholan-24-oic Acid, is a derivative of Chenodeoxycholic Acid. This compound is characterized by the presence of a vinyl group at the 6th position of the steroid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinyl Chenodeoxycholic Acid typically involves the modification of Chenodeoxycholic AcidDetailed synthetic routes often involve multi-step processes, including protection and deprotection steps to ensure the selective introduction of the vinyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often requiring stringent quality control measures. Companies like Clearsynth and SynZeal provide high-quality this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Vinyl Chenodeoxycholic Acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can yield ethyl derivatives .
Applications De Recherche Scientifique
6-Vinyl Chenodeoxycholic Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol-related conditions.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard in drug manufacturing
Mécanisme D'action
The mechanism of action of 6-Vinyl Chenodeoxycholic Acid involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it may interact with bile acid receptors such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). These interactions can influence cholesterol metabolism, bile acid synthesis, and glucose homeostasis .
Comparaison Avec Des Composés Similaires
Chenodeoxycholic Acid: The parent compound, known for its role in bile acid metabolism.
Ursodeoxycholic Acid: A stereoisomer of Chenodeoxycholic Acid with therapeutic applications in liver diseases.
Lithocholic Acid: A secondary bile acid derived from Chenodeoxycholic Acid.
Uniqueness: 6-Vinyl Chenodeoxycholic Acid is unique due to the presence of the vinyl group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C26H42O4 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
4-[(6Z)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5- |
Clé InChI |
NJXXWLPIJNFPHG-ZWSORDCHSA-N |
SMILES isomérique |
C/C=C\1/C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
SMILES canonique |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)


![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)




![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)

![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)

![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)
